1-(1-Ethoxyethoxy)pent-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethoxyethoxy)pent-2-yne is an organic compound with the molecular formula C9H16O2. It is characterized by the presence of a triple bond between the second and third carbon atoms and two ether groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Ethoxyethoxy)pent-2-yne can be synthesized through the reaction of lithiated alkynes with isothiocyanates. This method involves the use of lithiated 1-(1-ethoxyethoxy)hept-2-yne, which reacts with isothiocyanates to form 2-(1-ethoxyethoxy)-1H-pyrroles and 2-hydroxypyrroles .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethoxyethoxy)pent-2-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and nickel (Raney-Ni) are used for hydrogenation reactions.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Various substituted ethers and alcohols
Scientific Research Applications
1-(1-Ethoxyethoxy)pent-2-yne has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Ethoxyethoxy)pent-2-yne involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism
Comparison with Similar Compounds
1-Butyne: A simpler alkyne with a triple bond between the first and second carbon atoms.
1-Pentyne: Similar to 1-(1-Ethoxyethoxy)pent-2-yne but lacks the ether groups.
1-Hexyne: A longer-chain alkyne with similar reactivity but different physical properties.
Properties
CAS No. |
68480-09-1 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(1-ethoxyethoxy)pent-2-yne |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h9H,4-5,8H2,1-3H3 |
InChI Key |
BDQDVYYARGPWKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCOC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.